molecular formula C13H16ClNO3 B3248756 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde CAS No. 1890-83-1

3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde

Cat. No.: B3248756
CAS No.: 1890-83-1
M. Wt: 269.72 g/mol
InChI Key: ABDHYHXISIILHC-UHFFFAOYSA-N
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Description

3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.73 g/mol . It is characterized by the presence of a chloro group, a morpholine ring, and an ethoxy group attached to a benzaldehyde core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 2-(morpholin-4-yl)ethanol under suitable reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Scientific Research Applications

3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of its use. For example, in biological systems, it may interact with proteins involved in signaling pathways, thereby influencing cellular processes.

Comparison with Similar Compounds

3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde can be compared with similar compounds such as:

The presence of the chloro group and the morpholine ring in this compound makes it unique and valuable for specific research applications.

Properties

IUPAC Name

3-chloro-4-(2-morpholin-4-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDHYHXISIILHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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